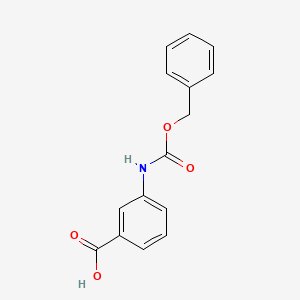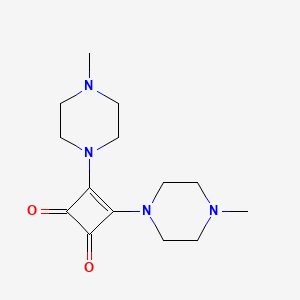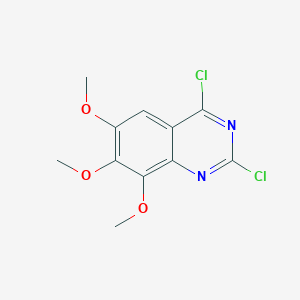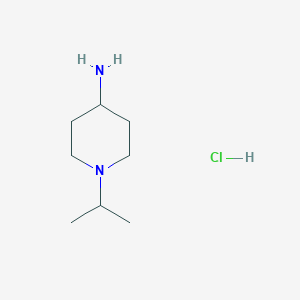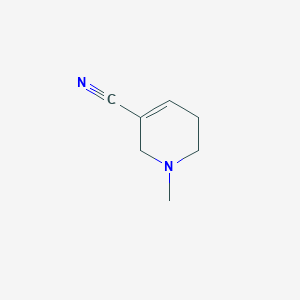![molecular formula C8H7NO3 B8732082 1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone CAS No. 76470-46-7](/img/structure/B8732082.png)
1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone” is a chemical compound with a molecular weight of 166.93 . It is also known as [1,3]dioxolo [4,5-b]pyridin-6-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds has been achieved by an efficient one-pot three-component reaction . The process involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions . This method is efficient and largely acceptable due to its simple operational procedure, broad substrate scope, column chromatography-free separations, and high yield of products .Molecular Structure Analysis
The InChI code for the compound is 1S/C6H6BNO4/c9-7 (10)4-1-5-6 (8-2-4)12-3-11-5/h1-2,9-10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
Numéro CAS |
76470-46-7 |
|---|---|
Nom du produit |
1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone |
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-7-8(9-3-6)12-4-11-7/h2-3H,4H2,1H3 |
Clé InChI |
FCWABXGEIUQUFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(N=C1)OCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

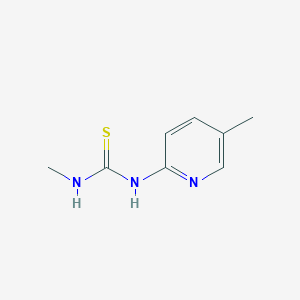
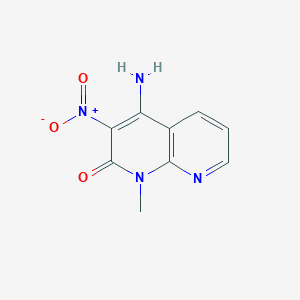
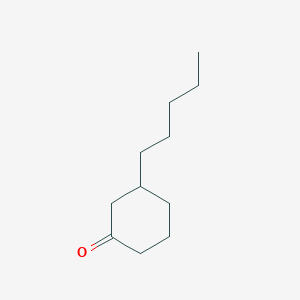

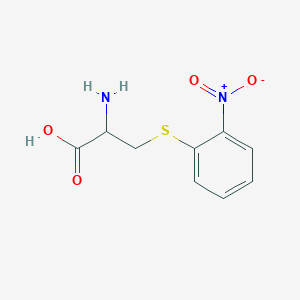
![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)
